3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a pyrimidine ring substituted with a methoxy group at the 6-position. The tert-butyl ester group at the 1-position of the piperidine ring serves as a protective moiety, commonly employed in medicinal chemistry to enhance solubility or stability during synthesis .
Properties
IUPAC Name |
tert-butyl 3-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-6-11(9-19)18-12-8-13(21-4)17-10-16-12/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGSNUICSINITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 6-methoxy-pyrimidin-4-ylamine intermediate. This can be achieved through the reaction of 6-methoxy-pyrimidine with an appropriate amine under controlled conditions.
Coupling with Piperidine: The pyrimidinyl intermediate is then coupled with piperidine-1-carboxylic acid tert-butyl ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is being explored as a lead compound in the development of new therapeutics. Its unique structural features allow for potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. The pyrimidine moiety is known to enhance pharmacological properties, making it suitable for targeting diseases such as cancer and infections .
2. Tankyrase Inhibition
Research indicates that derivatives of this compound may serve as tankyrase inhibitors, which are relevant in cancer treatment due to their role in the Wnt signaling pathway. The inhibition of tankyrase can lead to the suppression of tumor growth, making this compound a candidate for further investigation in oncology .
1. Interaction Studies
Preliminary studies suggest that 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester may interact with specific proteins involved in disease mechanisms. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
2. Pharmacological Exploration
The compound's structural characteristics suggest it may exhibit significant biological activities. Its potential applications in pharmacology include:
- Antimicrobial agents
- Anticancer therapies
- Modulators of enzymatic activity
These applications highlight the compound's versatility and the need for further exploration through experimental studies.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Substituent Effects on Reactivity and Binding
- Methoxy vs. In contrast, chloro substituents (e.g., in ) increase electrophilicity, favoring nucleophilic interactions .
- Methylsulfanyl and Cyano Groups: Methylsulfanyl (in ) and cyano (in ) groups enhance hydrophobicity and polarity, respectively, impacting solubility and target selectivity.
- Carbamate vs. Amino Linkages: The carbamate group in may confer greater metabolic stability compared to the primary amino group in the reference compound, which is prone to oxidation .
Piperidine Position and Stereochemistry
- 3-Amino vs.
Research Findings and Trends
- Metabolic Stability: Carbamate-containing analogs () may exhibit longer half-lives than amino-linked compounds due to resistance to enzymatic cleavage.
- Toxicity and Safety : Methylsulfanyl and chloro groups () could pose higher toxicity risks compared to methoxy, as seen in related compounds causing respiratory irritation ().
Biological Activity
3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as CS-0060936, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C15H24N4O3
- Molecular Weight : 296.37 g/mol
- CAS Number : 1353980-28-5
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrimidine-based amines, followed by carboxylate esterification. The tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability.
Antitumor Activity
Recent studies have shown that compounds similar to 3-(6-Methoxy-pyrimidin-4-ylamino)-piperidine derivatives exhibit antitumor properties. For instance, related compounds have demonstrated inhibition of various kinases associated with tumor growth:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 81a | PLK4 | <10 |
| 82a | Pim-1 | 0.4 |
| 83 | FGFR1 | <30 |
These findings suggest that modifications in the piperidine structure can lead to enhanced antitumor efficacy.
The proposed mechanism involves the inhibition of key signaling pathways in cancer cells. The pyrimidine moiety is believed to interact with ATP-binding sites on kinases, thus preventing their phosphorylation activity, which is crucial for cell proliferation and survival.
Pharmacological Studies
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics. In vitro assays have shown that it maintains stability in human liver microsomes, indicating a potential for prolonged action in vivo.
Case Studies
- In Vivo Tumor Model : In a study involving HCT116 colon cancer cells implanted in mice, administration of a related compound led to a significant reduction in tumor size compared to control groups.
- Cell Line Studies : The compound was tested against various cancer cell lines, including KMS-12 BM (multiple myeloma) and HT29 (colon cancer), showing IC50 values ranging from 0.64 μM to 2.0 μM.
Comparative Analysis with Similar Compounds
To better understand the biological activity of CS-0060936, it is essential to compare it with structurally similar compounds:
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| CFI-400945 | PLK4 Inhibitor | <10 |
| Avapritinib | KIT Inhibitor | <50 |
| Compound 82a | Pim Kinase | 0.4 |
This comparative analysis highlights the potential efficacy of CS-0060936 in inhibiting kinases relevant to cancer therapy.
Q & A
Q. How are stability studies designed to assess degradation pathways?
- Methodological Answer : Conduct accelerated stability testing under stress conditions (40°C/75% RH, light exposure). Monitor degradation via LC-MS to identify byproducts (e.g., Boc cleavage products). Kinetic modeling (Arrhenius equation) extrapolates shelf life. Compatibility with excipients or reagents is tested via binary mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
